molecular formula C15H20N4O2 B10874235 2-{Amino[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione

2-{Amino[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione

Katalognummer: B10874235
Molekulargewicht: 288.34 g/mol
InChI-Schlüssel: WALPJZXZTROYMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{AMINO[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE is a complex organic compound that features a pyrimidine ring fused with a cyclohexanedione structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{AMINO[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE typically involves the condensation of 4,6-dimethyl-2-aminopyrimidine with a suitable cyclohexanedione derivative under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-{AMINO[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

2-{AMINO[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its role in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Wirkmechanismus

The mechanism by which 2-{AMINO[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine ring can mimic natural substrates, allowing the compound to inhibit or activate specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-4,6-dimethylpyrimidine: Shares the pyrimidine core but lacks the cyclohexanedione moiety.

    2-Amino-4,6-dihydroxypyrimidine: Similar structure with hydroxyl groups instead of dimethyl groups.

    2-Amino-4,6-dichloropyrimidine: Contains chlorine atoms instead of methyl groups.

Uniqueness

2-{AMINO[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE is unique due to the combination of the pyrimidine ring with the cyclohexanedione structure, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C15H20N4O2

Molekulargewicht

288.34 g/mol

IUPAC-Name

N'-(4,6-dimethylpyrimidin-2-yl)-2-hydroxy-4,4-dimethyl-6-oxocyclohexene-1-carboximidamide

InChI

InChI=1S/C15H20N4O2/c1-8-5-9(2)18-14(17-8)19-13(16)12-10(20)6-15(3,4)7-11(12)21/h5,20H,6-7H2,1-4H3,(H2,16,17,18,19)

InChI-Schlüssel

WALPJZXZTROYMW-UHFFFAOYSA-N

Isomerische SMILES

CC1=CC(=NC(=N1)/N=C(/C2=C(CC(CC2=O)(C)C)O)\N)C

Kanonische SMILES

CC1=CC(=NC(=N1)N=C(C2=C(CC(CC2=O)(C)C)O)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.